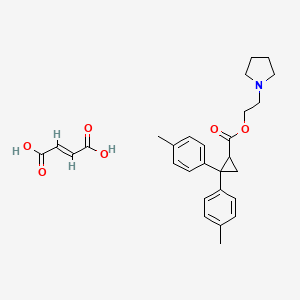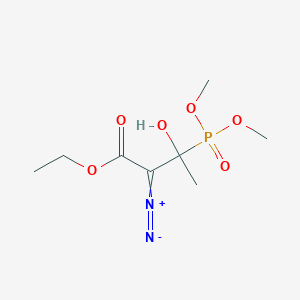
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate is a complex organic compound with a unique structure that includes diazonium, dimethoxyphosphoryl, ethoxy, and hydroxy functional groups
Preparation Methods
The synthesis of 2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate typically involves multiple steps, starting with the preparation of the diazonium salt. The reaction conditions often require a controlled environment with specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules. In biology and medicine, it has potential applications in drug development and as a tool for studying biochemical pathways. In industry, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can participate in electrophilic substitution reactions, while the dimethoxyphosphoryl group can act as a leaving group in nucleophilic substitution reactions. These interactions can lead to the formation of various products and intermediates, which can further participate in other biochemical processes.
Comparison with Similar Compounds
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate can be compared with other similar compounds, such as 2-Diazonio-3,6-dimethoxybenzoate and 2-Diazonio-3,3,3-trifluoropropanoate . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications.
Properties
CAS No. |
38083-54-4 |
|---|---|
Molecular Formula |
C8H15N2O6P |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
ethyl 2-diazo-3-dimethoxyphosphoryl-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15N2O6P/c1-5-16-7(11)6(10-9)8(2,12)17(13,14-3)15-4/h12H,5H2,1-4H3 |
InChI Key |
FATCFOQATHBUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(C)(O)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


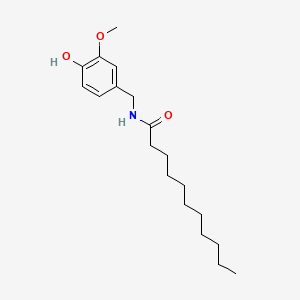

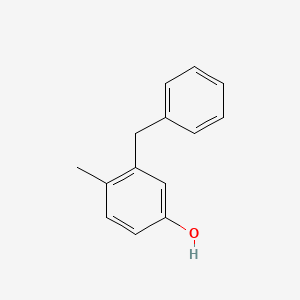


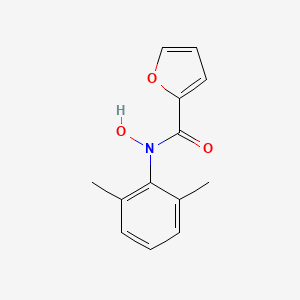
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
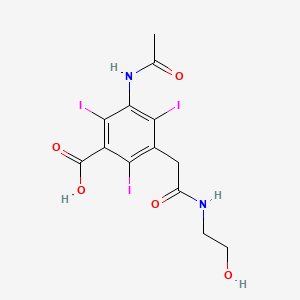

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)


